molecular formula C19H24N2O2S B10938503 1-(3-Methylbenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine

1-(3-Methylbenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine

Cat. No.: B10938503
M. Wt: 344.5 g/mol
InChI Key: FCXORXNRIVRKCY-UHFFFAOYSA-N
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Description

1-(3-Methylbenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine is an organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Methylbenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine typically involves the following steps:

    Starting Materials: The synthesis begins with 3-methylbenzyl chloride and 4-methylphenylsulfonyl chloride.

    Reaction with Piperazine: These starting materials are reacted with piperazine under controlled conditions, often in the presence of a base such as triethylamine.

    Purification: The product is then purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle the bulk quantities of starting materials.

    Automated Systems: Employing automated systems for precise control of reaction conditions.

    Quality Control: Implementing stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(3-Methylbenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce secondary amines.

Scientific Research Applications

1-(3-Methylbenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine has several scientific research applications, including:

    Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds.

    Biological Studies: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Industrial Applications: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Methylbenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that are influenced by its chemical structure and functional groups.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3-Methylbenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine is unique due to the specific arrangement of its methyl groups and the sulfonyl functional group

Properties

Molecular Formula

C19H24N2O2S

Molecular Weight

344.5 g/mol

IUPAC Name

1-[(3-methylphenyl)methyl]-4-(4-methylphenyl)sulfonylpiperazine

InChI

InChI=1S/C19H24N2O2S/c1-16-6-8-19(9-7-16)24(22,23)21-12-10-20(11-13-21)15-18-5-3-4-17(2)14-18/h3-9,14H,10-13,15H2,1-2H3

InChI Key

FCXORXNRIVRKCY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC3=CC=CC(=C3)C

Origin of Product

United States

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